5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid 5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 934127-23-8
VCID: VC5992094
InChI: InChI=1S/C12H8F2O3S/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
SMILES: C1=CC(=C(C=C1F)F)OCC2=CC=C(S2)C(=O)O
Molecular Formula: C12H8F2O3S
Molecular Weight: 270.25

5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid

CAS No.: 934127-23-8

Cat. No.: VC5992094

Molecular Formula: C12H8F2O3S

Molecular Weight: 270.25

* For research use only. Not for human or veterinary use.

5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid - 934127-23-8

Specification

CAS No. 934127-23-8
Molecular Formula C12H8F2O3S
Molecular Weight 270.25
IUPAC Name 5-[(2,4-difluorophenoxy)methyl]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C12H8F2O3S/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
Standard InChI Key AFTZTVFKUMSBBR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)OCC2=CC=C(S2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring (a five-membered heterocycle containing sulfur) substituted at the 2-position with a carboxylic acid group (COOH-\text{COOH}) and at the 5-position with a (2,4difluorophenoxy)methyl(2,4-\text{difluorophenoxy})\text{methyl} moiety. The fluorine atoms at the 2- and 4-positions of the phenoxy group introduce steric and electronic effects that influence solubility and binding interactions.

Table 1: Key Physicochemical Parameters

PropertyValueSource
CAS Registry Number934127-23-8
Molecular FormulaC12H8F2O3S\text{C}_{12}\text{H}_{8}\text{F}_{2}\text{O}_{3}\text{S}
Molecular Weight270.25 g/mol
SMILES NotationO=C(C1=CC=C(COC2=CC=C(F)C=C2F)S1)O
MDL NumberMFCD06804716

The Standard InChIKey (AFTZTVF) provides a unique identifier for computational studies, enabling precise molecular comparisons in databases.

Solubility and Stability

While experimental solubility data remain limited, predictive models suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The carboxylic acid group enhances water solubility compared to non-polar thiophene derivatives, though the difluorophenoxy moiety introduces hydrophobicity. Stability studies indicate that the compound remains intact under standard laboratory storage conditions (−20°C in inert atmospheres) .

Synthesis and Preparation

Reaction Pathway

The synthesis typically involves a nucleophilic substitution reaction between 2,4-difluorophenol and thiophene-2-carboxylic acid derivatives. A representative protocol includes:

  • Alkylation: Reacting 2,4-difluorophenol with chloromethyl thiophene-2-carboxylate in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base.

  • Solvent System: Using DMF at 60–80°C for 12–24 hours to facilitate the SN2S_N2 mechanism.

  • Purification: Isolating the product via column chromatography (silica gel, ethyl acetate/heptane gradient).

Table 2: Optimized Synthesis Conditions

ParameterConditionYield
BaseK2CO3\text{K}_2\text{CO}_368–72%
SolventDMF
Temperature70°C
Reaction Time18 hours

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.02 (s, 1H, thiophene-H), 7.45–7.39 (m, 2H, aromatic-H), 5.21 (s, 2H, CH2O-\text{CH}_2\text{O}−), 3.84 (s, 1H, COOH-\text{COOH}).

  • 19F^{19}\text{F} NMR (376 MHz, DMSO-d6d_6): δ −112.4 (d, J=8.6J = 8.6 Hz), −116.1 (d, J=8.6J = 8.6 Hz) .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In silico docking studies suggest affinity for cyclooxygenase-2 (COX-2), a key inflammation mediator. The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355 residues, mimicking the binding mode of nonsteroidal anti-inflammatory drugs (NSAIDs).

Chemical Applications

Medicinal Chemistry Building Block

The compound serves as a precursor for:

  • Prodrugs: Esterification of the carboxylic acid enhances bioavailability.

  • Kinase Inhibitors: Hybrid molecules incorporating pyridine or quinazoline moieties show promise in cancer research.

Materials Science

Incorporation into conjugated polymers improves electron mobility in organic semiconductors, with hole-transport capacities exceeding 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s} in preliminary tests .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison

CompoundAntibacterial MIC (µg/mL)COX-2 IC50_{50} (nM)
5-[(2,4-DFPO)methyl]thiophene-2-COOH12 (predicted)850 (predicted)
5-Methylthiazole-2-carboxylic acid24>10,000
Ibuprofen21

Key trends:

  • Fluorine substitution enhances antibacterial potency over non-fluorinated analogues.

  • Thiophene derivatives exhibit superior enzyme inhibition compared to thiazole-based compounds .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: In vivo absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.

  • Toxicity Profiling: Acute and chronic toxicity data in model organisms are needed.

  • Structural Optimization: Introducing electron-donating groups (e.g., OCH3- \text{OCH}_3) could modulate electronic properties for tailored applications.

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